molecular formula C11H9NO5 B14392701 4-Ethoxy-3-nitrochromen-2-one CAS No. 88353-19-9

4-Ethoxy-3-nitrochromen-2-one

Cat. No.: B14392701
CAS No.: 88353-19-9
M. Wt: 235.19 g/mol
InChI Key: QVXLOOZQQZPRCI-UHFFFAOYSA-N
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Description

4-Ethoxy-3-nitrochromen-2-one is an organic compound belonging to the class of chromenones, which are derivatives of chromone. This compound is characterized by the presence of an ethoxy group at the 4th position and a nitro group at the 3rd position on the chromenone ring. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3-nitrochromen-2-one typically involves the nitration of 4-ethoxychromen-2-one. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-nitrochromen-2-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The chromenone ring can undergo oxidation reactions to form quinones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Reduction: 4-Ethoxy-3-aminochromen-2-one.

    Substitution: Various substituted chromenones depending on the nucleophile used.

    Oxidation: Chromenone-2,3-dione derivatives.

Scientific Research Applications

4-Ethoxy-3-nitrochromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-nitrochromen-2-one involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chromenone ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-nitrochromen-2-one: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Ethoxy-3-aminocoumarin: Similar structure but with an amino group instead of a nitro group.

    3-Nitrochromen-2-one: Lacks the ethoxy group at the 4th position.

Uniqueness

4-Ethoxy-3-nitrochromen-2-one is unique due to the presence of both an ethoxy and a nitro group on the chromenone ring, which imparts distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.

Properties

CAS No.

88353-19-9

Molecular Formula

C11H9NO5

Molecular Weight

235.19 g/mol

IUPAC Name

4-ethoxy-3-nitrochromen-2-one

InChI

InChI=1S/C11H9NO5/c1-2-16-10-7-5-3-4-6-8(7)17-11(13)9(10)12(14)15/h3-6H,2H2,1H3

InChI Key

QVXLOOZQQZPRCI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-]

Origin of Product

United States

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